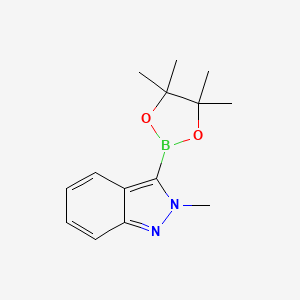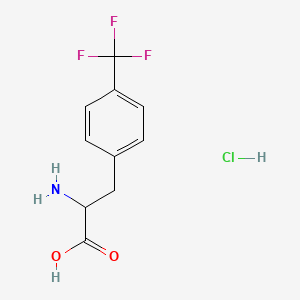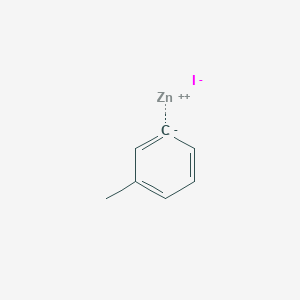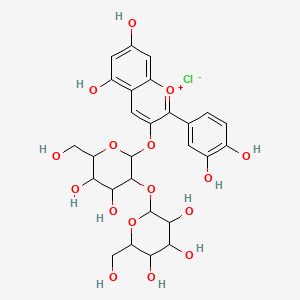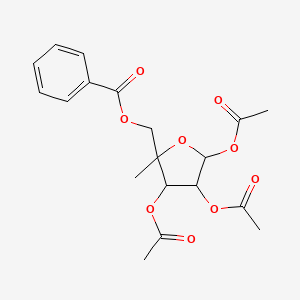
(3,4,5-Triacetyloxy-2-methyloxolan-2-yl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose is a ribose-derived compound used primarily in nucleoside synthesis. It is a white or off-white crystalline powder with the molecular formula C28H24O9 and a molar mass of 504.48 g/mol . This compound is known for its role in the preparation of artificial nucleotides, which are essential in various biochemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose involves several steps. Initially, ribose is methylated using thionyl chloride and methyl alcohol at low temperatures (0–5°C) for about 10 to 15 minutes . The reaction mixture is then stirred for 8 hours, followed by the addition of ethyl acetate, pyridine, and potassium carbonate. The mixture is heated to 60–70°C, and benzyl chloride is added intermittently over 99 minutes . The resulting product is isolated by neutralizing the mixture with sulfuric acid and filtering the precipitate .
Industrial Production Methods
In industrial settings, the synthesis involves similar steps but on a larger scale. The process includes the use of glacial acetic acid, acetic anhydride, and acetone, with the reaction temperature maintained between -5 to 5°C . The final product is obtained through recrystallization with ethyl alcohol and filtration .
Analyse Des Réactions Chimiques
1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl and benzoyl groups.
Common reagents used in these reactions include trimethylsilyl trifluoromethanesulfonate (TMSOTf) for silylation and acids or bases for deprotection . The major products formed from these reactions are typically artificial nucleotides .
Applications De Recherche Scientifique
1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose is widely used in scientific research, particularly in the synthesis of nucleosides and nucleotides . These artificial nucleotides are crucial in:
Chemistry: Used as intermediates in organic synthesis.
Biology: Essential for studying DNA and RNA structures and functions.
Medicine: Used in the development of antiviral and anticancer drugs.
Industry: Employed in the production of pharmaceuticals and biochemical reagents.
Mécanisme D'action
The compound exerts its effects primarily through its role in nucleoside synthesis. It acts as a precursor in the formation of artificial nucleotides, which are incorporated into DNA or RNA sequences . The molecular targets include enzymes involved in nucleotide synthesis and polymerases that incorporate these nucleotides into nucleic acids .
Comparaison Avec Des Composés Similaires
1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose is unique due to its specific acetyl and benzoyl substitutions, which make it particularly suitable for nucleoside synthesis . Similar compounds include:
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another ribose-derived compound used in nucleoside synthesis.
1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose: Used in the synthesis of different nucleoside analogs.
These compounds share similar applications but differ in their specific chemical structures and reactivity, making 1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose unique in its utility for specific synthetic pathways .
Propriétés
Formule moléculaire |
C19H22O9 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
(3,4,5-triacetyloxy-2-methyloxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C19H22O9/c1-11(20)25-15-16(26-12(2)21)19(4,28-18(15)27-13(3)22)10-24-17(23)14-8-6-5-7-9-14/h5-9,15-16,18H,10H2,1-4H3 |
Clé InChI |
SECVTQZASDRQMX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(C(OC1OC(=O)C)(C)COC(=O)C2=CC=CC=C2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[ethoxycarbonyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoic acid](/img/structure/B15094021.png)
![Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)-](/img/structure/B15094041.png)
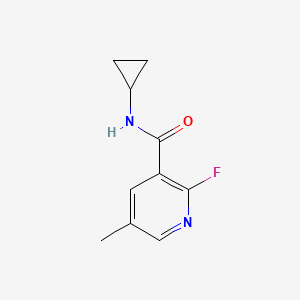
![5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15094053.png)
![2-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B15094059.png)
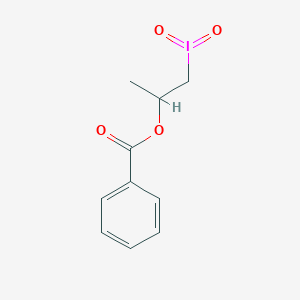
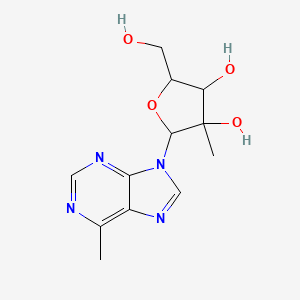
![5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride](/img/structure/B15094079.png)
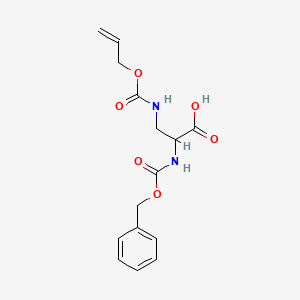
![methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B15094106.png)
